Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C18H26N2O2 It is known for its unique structure, which includes a quinoline ring system substituted with multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester typically involves the reaction of the corresponding amine with an appropriate carbamoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring system, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, methyl ester
- Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, ethyl ester
- Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, propyl ester
Uniqueness
Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C18H26N2O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
tert-butyl N-(2,2,4,8-tetramethyl-1H-quinolin-7-yl)carbamate |
InChI |
InChI=1S/C18H26N2O2/c1-11-10-18(6,7)20-15-12(2)14(9-8-13(11)15)19-16(21)22-17(3,4)5/h8-10,20H,1-7H3,(H,19,21) |
InChI Key |
PXBBHBHZVVHTSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2C)NC(=O)OC(C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.